

Application Notes and Protocols for Lesinurad Clinical Trials in Gout

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These application notes provide a detailed overview of the clinical trial design and protocols for the investigation of **lesinurad** in the treatment of hyperuricemia associated with gout. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia. [1][2] The primary therapeutic goal for patients with gout is to lower serum uric acid (sUA) levels to a target of <6.0 mg/dL to prevent crystal formation and dissolve existing crystals.[1][2] **Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that targets the uric acid transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[2][3][4] It is indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI) for patients who have not achieved target sUA levels with an XOI alone.[1][5] The approval of **lesinurad** was primarily based on three pivotal Phase III clinical trials: CLEAR 1, CLEAR 2, and CRYSTAL.[1][2][6]

Mechanism of Action

Lesinurad selectively inhibits the URAT1 transporter, which is responsible for the majority of uric acid reabsorption in the renal tubules.[4][7][8] By inhibiting URAT1, **lesinurad** increases the renal excretion of uric acid, thus lowering sUA levels.[4][7][8] This provides a dual-mechanism approach when combined with an XOI (like allopurinol or febuxostat), which



reduces the production of uric acid.[4][6][9] **Lesinurad** also inhibits the organic anion transporter 4 (OAT4), another uric acid transporter.[7][10]

Caption: Lesinurad's Mechanism of Action in the Renal Tubule.

Pivotal Phase III Clinical Trial Designs

The efficacy and safety of **lesinurad** were established in three pivotal, randomized, double-blind, placebo-controlled Phase III studies: CLEAR 1, CLEAR 2, and CRYSTAL.[6][11]

These were replicate multinational studies evaluating **lesinurad** in combination with allopurinol in patients with gout who had an inadequate response to allopurinol alone.[3][12][13]

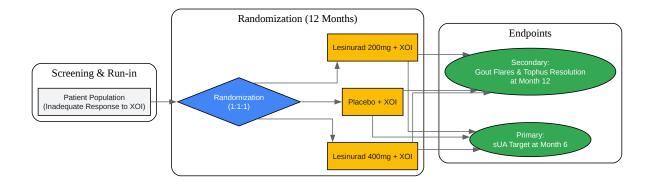
- Objective: To determine the efficacy and safety of daily lesinurad (200 mg or 400 mg) added to a stable dose of allopurinol.[3][12]
- Patient Population: Adult patients with gout (18-85 years) on a stable allopurinol dose (≥300 mg/day, or ≥200 mg/day for moderate renal impairment) with a screening sUA ≥6.5 mg/dL and a history of at least two gout flares in the preceding 12 months.[3][14]
- Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[13]
 Patients were randomized in a 1:1:1 ratio to receive lesinurad 200 mg, lesinurad 400 mg, or placebo, in addition to their ongoing allopurinol therapy.[6]
- Primary Endpoint: The proportion of patients achieving the target sUA level of <6.0 mg/dL by month 6.[3]
- Key Secondary Endpoints: The mean rate of gout flares requiring treatment from months 6 to 12, and the proportion of patients with complete resolution of at least one target tophus by month 12.[3]

This multinational study evaluated **lesinurad** in combination with febuxostat in patients with tophaceous gout.[9][15]

 Objective: To investigate the efficacy and safety of lesinurad in combination with febuxostat in patients with tophaceous gout.[15]



- Patient Population: Patients with sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and at least one measurable tophus.[15]
- Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[9]
 All patients received febuxostat 80 mg daily for three weeks before being randomized to receive lesinurad (200 mg or 400 mg daily) or placebo in addition to febuxostat.[15]
- Primary Endpoint: The proportion of patients achieving a target sUA level of <5.0 mg/dL at month 6.[6][15]
- Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by month 12.[15]



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Caption: General Workflow of **Lesinurad** Phase III Combination Therapy Trials.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase III trials. Note that only the 200 mg dose of **lesinurad** was approved for clinical use.[1][6]

Table 1: Primary Efficacy Endpoint - Achievement of Target sUA Levels at Month 6



Study	Treatment Group	Target sUA	Patients Achieving Target (%)	p-value vs. Placebo + XOI
CLEAR 1	Lesinurad 200 mg + Allopurinol	<6.0 mg/dL	54.2%	<0.0001
Placebo + Allopurinol	<6.0 mg/dL	27.9%	-	
CLEAR 2	Lesinurad 200 mg + Allopurinol	<6.0 mg/dL	55.4%	<0.0001
Placebo + Allopurinol	<6.0 mg/dL	23.3%	-	
CRYSTAL	Lesinurad 200 mg + Febuxostat	<5.0 mg/dL	56.6%	0.13
Placebo + Febuxostat	<5.0 mg/dL	46.8%	-	

Data sourced from multiple studies.[12][13][15]

Table 2: Key Secondary and Safety Endpoints



Study	Treatment Group	Mean Gout Flare Rate (Months 7- 12)	Complete Tophus Resolution (Month 12)	Renal- Related Adverse Events (%)	Serum Creatinine Elevations (≥1.5x Baseline) (%)
CLEAR 1	Lesinurad 200 mg + Allopurinol	Not Statistically Significant	Not Statistically Significant	-	Higher than placebo
Placebo + Allopurinol	-	-	-	-	
CLEAR 2	Lesinurad 200 mg + Allopurinol	Not Statistically Significant	Not Statistically Significant	5.9%	5.9%
Placebo + Allopurinol	-	-	4.9%	3.4%	
CRYSTAL	Lesinurad 200 mg + Febuxostat	-	Not Statistically Significant	Comparable to placebo	Higher than placebo
Placebo + Febuxostat	-	-	-	-	

Data sourced from multiple studies.[12][13][15]

Experimental Protocols

- Inclusion Criteria:
 - Diagnosis of gout according to American College of Rheumatology criteria.
 - For CLEAR studies: sUA ≥6.5 mg/dL at screening despite a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for moderate renal impairment) for at least 8 weeks.[3]
 History of ≥2 gout flares in the past 12 months.[3]



- For CRYSTAL study: sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and the presence of at least one measurable subcutaneous tophus.[15]
- Exclusion Criteria:
 - History of severe renal impairment.
 - Secondary hyperuricemia.
 - Use of other uricosuric agents.
- Run-in Period (CRYSTAL): Patients received febuxostat 80 mg once daily for 3 weeks prior to randomization.[15]
- Randomization: Patients were randomized to receive oral lesinurad (200 mg or 400 mg) or placebo once daily, in the morning with food and water.
- Concomitant Medication:
 - Patients continued their stable dose of allopurinol (CLEAR studies) or febuxostat (CRYSTAL study).
 - Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for the first 5 months of the study.[6]
- sUA Measurement: Blood samples were collected at baseline and at specified intervals (e.g., monthly) throughout the 12-month study period. sUA levels were determined using a validated laboratory method.
- Gout Flare Assessment: Patients recorded the occurrence, duration, and severity of gout flares in a diary. A flare was defined as patient-reported pain, swelling, and tenderness in a joint, and was confirmed by the investigator.
- Tophus Assessment: The size of one or more target tophi was measured at baseline and at specified intervals using a standardized method (e.g., digital photography and planimetry).
- Safety Monitoring: Adverse events were recorded at each study visit. Laboratory safety tests, including serum creatinine, were performed at regular intervals.



Lesinurad Monotherapy (LIGHT Study)

A separate Phase III study (LIGHT) investigated **lesinurad** as a monotherapy in patients intolerant to XOIs.[16][17]

- Design: A 6-month, randomized, double-blind, placebo-controlled trial.[16][17]
- Patient Population: Gout patients with an intolerance or contraindication to an XOI and sUA ≥6.5 mg/dL.[17]
- Results: Lesinurad 400 mg monotherapy was superior to placebo in lowering sUA.
 However, it was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[16][17][18]
- Conclusion: Due to the risk of renal adverse events, lesinurad is not recommended as a
 monotherapy.[5][16][17] A boxed warning highlights the risk of acute renal failure when used
 without an XOI.[11]

Conclusion

The clinical trial program for **lesinurad** demonstrated that, when added to a xanthine oxidase inhibitor, it effectively lowers serum uric acid levels in patients with gout who have an inadequate response to XOI monotherapy.[6] The 200 mg dose of **lesinurad** in combination with an XOI has a generally acceptable safety profile.[12] These application notes provide a framework for understanding the design and execution of these pivotal studies.

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